Octaethylene glycol monohexadecyl ether

Catalog No.
S1933434
CAS No.
5698-39-5
M.F
C32H66O9
M. Wt
594.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monohexadecyl ether

CAS Number

5698-39-5

Product Name

Octaethylene glycol monohexadecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C32H66O9

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3

InChI Key

YAMTWWUZRPSEMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubilizing and Stabilizing Membrane Proteins

Source

Potential Applications in Drug Delivery

The ability of octaethylene glycol monohexadecyl ether to interact with and penetrate cell membranes makes it a potential candidate for drug delivery systems. Researchers are exploring its use in delivering therapeutic agents, such as drugs or genes, directly into cells. This could be particularly beneficial for targeting specific cell types for treatment [1].

Source

Octaethylene glycol monohexadecyl ether is a nonionic surfactant characterized by its long hydrophobic hexadecyl chain and a hydrophilic octaethylene glycol moiety. Its chemical formula is C32H66O9C_{32}H_{66}O_{9} and it is often used in various industrial and research applications due to its surfactant properties. The compound is synthesized through the ethoxylation of hexadecanol, resulting in eight ethylene glycol units attached to the hexadecyl group, which enhances its solubility in both aqueous and organic solvents .

The primary reaction involved in the formation of octaethylene glycol monohexadecyl ether is the ethoxylation of hexadecanol. This reaction can be represented as follows:

Hexadecanol+nEthylene oxideOctaethylene glycol monohexadecyl ether+nWater\text{Hexadecanol}+n\text{Ethylene oxide}\rightarrow \text{Octaethylene glycol monohexadecyl ether}+n\text{Water}

This process typically occurs under controlled temperature and pressure conditions, facilitating the addition of ethylene oxide to the hydroxyl group of hexadecanol. The resulting product exhibits a low critical micelle concentration, making it effective for solubilizing membrane proteins and other hydrophobic compounds .

Octaethylene glycol monohexadecyl ether has been studied for its biological activity, particularly in the context of membrane protein solubilization. It is known to facilitate the extraction of membrane proteins from biological membranes without denaturing them, which is crucial for structural and functional studies . Additionally, its nonionic nature reduces potential cytotoxicity compared to ionic surfactants, making it suitable for various biotechnological applications.

The synthesis of octaethylene glycol monohexadecyl ether generally involves:

  • Ethoxylation: Hexadecanol is reacted with ethylene oxide in the presence of a catalyst, usually under high temperature and pressure.
  • Purification: The resultant product is purified through crystallization or distillation to remove unreacted starting materials and by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Octaethylene glycol monohexadecyl ether finds applications in various fields, including:

  • Biotechnology: Used for solubilizing membrane proteins for research purposes.
  • Cosmetics: Acts as an emulsifier and stabilizer in formulations.
  • Pharmaceuticals: Serves as a vehicle for drug delivery systems due to its ability to enhance solubility .
  • Industrial Cleaning: Utilized in formulations for cleaning agents owing to its surfactant properties.

Studies on octaethylene glycol monohexadecyl ether have focused on its interactions with proteins and membranes. It has been shown to effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins while maintaining their functional integrity. This property makes it valuable in studies aimed at understanding protein-lipid interactions and membrane dynamics .

Octaethylene glycol monohexadecyl ether shares similarities with several other nonionic surfactants, particularly those derived from different fatty alcohols or with varying ethylene oxide units. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Octaethylene glycol monododecyl etherC28H58O9C_{28}H_{58}O_{9}Derived from dodecanol; used similarly for protein solubilization .
Decaethylene glycol monohexadecyl etherC34H70O10C_{34}H_{70}O_{10}Contains ten ethylene oxide units; higher hydrophilicity .
Tetraethylene glycol monododecyl etherC22H46O5C_{22}H_{46}O_{5}Fewer ethylene oxide units; lower solubilizing capacity .

Uniqueness

What distinguishes octaethylene glycol monohexadecyl ether from these similar compounds is its specific balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring mild surfactants that do not denature proteins or disrupt cellular structures.

XLogP3

6.2

Wikipedia

Hexadecyloctaglycol

Dates

Modify: 2023-08-16

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